molecular formula C18H21F3N6 B6441922 2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549021-40-9

2-cyclopropyl-4-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6441922
CAS No.: 2549021-40-9
M. Wt: 378.4 g/mol
InChI Key: VWBVABQLPJKYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, an ethyl group at position 4, and a piperazine-linked 4-(trifluoromethyl)pyrimidin-2-yl moiety at position 4. The cyclopropyl group may confer metabolic stability, while the ethyl substituent could modulate lipophilicity. The piperazine linker introduces conformational flexibility and hydrogen-bonding capacity, which may influence solubility and target engagement .

Properties

IUPAC Name

2-cyclopropyl-4-ethyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6/c1-2-13-11-15(25-16(23-13)12-3-4-12)26-7-9-27(10-8-26)17-22-6-5-14(24-17)18(19,20)21/h5-6,11-12H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBVABQLPJKYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 4-Cyclopropyl-2-(Piperazin-1-Yl)-6-(Trifluoromethyl)Pyrimidine (CAS 861409-87-2)

  • Key Differences :
    • Substituent positions: The cyclopropyl group is at position 4 (vs. position 2 in the target compound), and the trifluoromethylpyrimidine is directly attached to the core pyrimidine at position 5.
    • Lack of an ethyl group: The absence of the ethyl substituent may reduce lipophilicity compared to the target compound.
  • Functional Implications :
    • Positional isomerism of the cyclopropyl group could alter steric interactions with target proteins.
    • The direct attachment of the trifluoromethylpyrimidine (vs. piperazine linkage in the target) may limit conformational flexibility, affecting binding kinetics .

Structural Analog 2: 4-Methyl-6-(Piperidin-1-Yl)Pyrimidin-2-Amine

  • Key Differences: Piperidine vs. Substituents: A methyl group at position 4 and an amine at position 2 replace the ethyl and cyclopropyl groups in the target compound.
  • Functional Implications: Reduced solubility due to fewer hydrogen-bond donors/acceptors from piperidine.

Structural Analog 3: 4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)-2-(Ethylsulfonyl)Pyrimidine (CAS 1006441-37-7)

  • Key Differences: Difluoromethyl (CF₂H) vs. trifluoromethyl (CF₃): CF₂H is less electron-withdrawing, which may reduce electrophilic character.
  • Functional Implications :
    • The ethylsulfonyl group may enhance aqueous solubility but increase susceptibility to enzymatic oxidation.
    • Pyrazole substituents could engage in π-π stacking interactions distinct from piperazine-linked pyrimidines .

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Linker Type Key Functional Groups Potential Advantages
Target Compound Pyrimidine 2-Cyclopropyl, 4-Ethyl, 6-Piperazine-linked CF₃-pyrimidine Piperazine CF₃, cyclopropyl, ethyl Metabolic stability, flexible binding
4-Cyclopropyl-2-(Piperazin-1-Yl)-6-(CF₃)Pyrimidine Pyrimidine 4-Cyclopropyl, 2-Piperazine, 6-CF₃ Piperazine CF₃, cyclopropyl High electron-withdrawing effect
4-Methyl-6-(Piperidin-1-Yl)Pyrimidin-2-Amine Pyrimidine 4-Methyl, 6-Piperidine, 2-Amine Piperidine Methyl, amine Simpler structure, lower molecular weight
4-(CF₂H)-6-(Pyrazolyl)-2-(Ethylsulfonyl)Pyrimidine Pyrimidine 4-CF₂H, 6-Pyrazole, 2-Ethylsulfonyl None CF₂H, ethylsulfonyl, pyrazole Enhanced solubility, sulfone-mediated activity

Research Findings and Implications

Metabolic Stability : The cyclopropyl group in the target compound may resist oxidative metabolism better than methyl or ethyl groups in analogs, as cyclopropane’s ring strain discourages enzymatic attack .

Solubility: Piperazine linkers (target compound and CAS 861409-87-2) improve aqueous solubility compared to piperidine or non-nitrogenous linkers due to increased hydrogen-bonding capacity .

Steric Effects : The ethyl group at position 4 in the target compound may provide optimal lipophilicity for membrane penetration compared to smaller (methyl) or bulkier substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.